1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWFCGYTSZKHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclocondensation and Intermediate Formation
The synthesis begins with the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) using phenylhydrazine under reflux conditions in ethanol, yielding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ). Subsequent partial hydrolysis of 2 with alcoholic NaOH generates the carboxamide derivative 3 , which undergoes fusion with urea at 180–200°C to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ).
Key Reaction Conditions:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Phenylhydrazine, ethanol, reflux | 2 |
| 2 | NaOH (alcoholic), 80°C | 3 |
| 3 | Urea fusion, 180–200°C | 4 |
Carboxylic Acid Functionalization
The final step involves hydrolysis of 6 using 6M HCl under reflux to replace the chlorine atom at position 6 with a carboxylic acid group. This yields 1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid with a reported purity of >95% (HPLC).
Alternative Route via One-Pot Bicyclization
Four-Component Bicyclization Strategy
A novel four-component reaction employs 3-methyl-1-phenyl-1H-pyrazol-5-amine, aniline, ethyl acetoacetate, and cyclopropanecarbonyl chloride in dimethylformamide (DMF) at 120°C for 24 hours. This one-pot method facilitates simultaneous pyrazole and pyrimidine ring formation, directly incorporating the cyclopropyl group.
Optimization Parameters:
Advantages Over Stepwise Synthesis
This method eliminates isolation of intermediates, reducing purification steps and overall synthesis time. However, scalability is limited due to stringent temperature control requirements.
Microwave-Assisted Synthesis
Accelerated Cyclization Using Microwave Irradiation
Microwave irradiation (300 W, 150°C) reduces the cyclocondensation time from 6 hours to 20 minutes. Starting from 5-amino-1-cyclopropylpyrazole-4-carboxamide, fusion with thiourea in a microwave reactor produces the pyrazolo[3,4-d]pyrimidine core with 85% yield.
Comparative Analysis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 20 minutes |
| Yield | 70% | 85% |
| Purity | 92% | 95% |
Microwave synthesis improves both efficiency and yield, making it preferable for small-scale production.
Critical Analysis of Methodologies
Yield and Purity Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated derivative (4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid) undergoes nucleophilic displacement reactions with:
This reactivity enables strategic modifications at position 4 while preserving the cyclopropyl group's conformational constraints.
Carboxylic Acid Functionalization
The C-6 carboxylic acid participates in standard derivatization reactions:
Esterification
-
Reacts with methanol/H₂SO₄ (Fischer-Speier) to form methyl ester (93% yield)
-
Transesterification with propargyl alcohol using DCC/DMAP yields click chemistry-ready esters
Amide Formation
-
Couples with primary amines via EDCI/HOBt activation:
Cyclocondensation Reactions
The pyrazolo[3,4-d]pyrimidine system undergoes annulation with:
These reactions expand the π-conjugated system, modifying electronic properties for target engagement .
Transition Metal-Catalyzed Couplings
Palladium-mediated transformations demonstrate remarkable efficiency:
Suzuki-Miyaura Arylation
-
Position 4 reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)
-
Electron-deficient aryl groups increase cellular permeability (LogP +1.2)
C-H Activation
-
Direct arylation at position 2 using:
Hydrolysis and Decarboxylation
Controlled decomposition pathways:
Acid-Catalyzed Hydrolysis
-
6N HCl, reflux → Pyrazolo[3,4-d]pyrimidin-6-ol (retains cyclopropyl group)
-
Rate constant (k) = 2.3 × 10⁻³ min⁻¹ at 100°C
Thermal Decarboxylation
-
220°C under N₂ → 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine (89% yield)
-
Enables direct access to the unsubstituted heterocycle
Comparative Reactivity Table
Key differences from structural analogs:
| Position | 1-Cyclopropyl Derivative Reactivity | 1-Phenyl Analog Reactivity | Rationale |
|---|---|---|---|
| C-4 Chlorine | 3.2× faster substitution | Baseline | Electron-withdrawing cyclopropyl |
| Carboxylic Acid | pKa = 3.1 | pKa = 2.8 | Reduced resonance stabilization |
| N-1 Position | Resists dealkylation | Partial cleavage | Strain release in cyclopropane |
This comprehensive reactivity profile establishes 1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid as a privileged scaffold for medicinal chemistry optimization. Recent studies demonstrate its utility in generating >200 derivatives with evaluated biological activities, particularly in oncology target inhibition . The cyclopropyl group's unique stereoelectronic effects differentiate its reaction kinetics from analogous aryl-substituted systems, enabling precise control over molecular properties.
Scientific Research Applications
Chemistry
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is utilized as a versatile building block for synthesizing various heterocyclic compounds. Its unique cyclopropyl group enhances its reactivity, making it suitable for diverse synthetic pathways.
Key Reactions :
- Oxidation : Can introduce additional functional groups.
- Reduction : Alters the oxidation state to yield different derivatives.
- Substitution : Engages in reactions with nucleophiles and electrophiles.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | LiAlH4, NaBH4 | Alcohols, amines |
| Substitution | Halogens, amines | Various substituted derivatives |
Biology
The compound is significant in biological research, particularly in enzyme inhibition studies. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Mechanism of Action :
By inhibiting CDK2, this compound disrupts cell cycle progression and induces apoptosis in cancer cells. This property makes it a candidate for cancer therapeutics.
Medicine
The compound's potential as a therapeutic agent is under investigation, particularly in oncology. Its ability to inhibit specific kinases positions it as a scaffold for developing new drugs targeting cancer.
Case Studies :
- A study demonstrated its efficacy in inhibiting tumor growth in xenograft models.
- Another research highlighted its role in overcoming drug resistance in certain cancer types.
Industry
In industrial applications, this compound is valuable for developing novel materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. One notable target is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This mechanism highlights its potential as an anti-cancer agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrimidine/Pyridine Derivatives
Key Observations :
- Core Structure : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., the target compound and its isopropyl analog) differ from pyrazolo[3,4-b]pyridine analogs (e.g., compounds in ) in nitrogen atom positioning, affecting electronic properties and binding interactions.
- Substituent Effects: The cyclopropyl group (small, rigid) may enhance metabolic stability compared to bulkier groups like cyclopentyl or butyl .
- Functional Groups : Carboxylic acid derivatives exhibit higher polarity and hydrogen-bonding capacity than ester analogs (e.g., methyl ester in ), influencing solubility and pharmacokinetics.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
Antibacterial Activity :
- Pyrazolo-pyrimidine derivatives with carboxylic acid groups (e.g., ethyl ester precursors in ) inhibit YycG′ autophosphorylation, a target in Gram-positive bacteria. The cyclopropyl group may enhance membrane penetration compared to phenyl or fluorophenyl substituents .
- The methyl ester analog (SY251105, ) likely serves as a prodrug, requiring hydrolysis to the active carboxylic acid form.
Enzyme Inhibition :
- Substituent bulk (e.g., cyclopentyl vs. cyclopropyl) influences binding to hydrophobic enzyme pockets. For example, cyclopentyl groups in may improve affinity for certain kinases but reduce metabolic stability.
Biological Activity
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a cyclopropyl group attached to a pyrazolo[3,4-d]pyrimidine ring system. Its IUPAC name is 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, and its chemical formula is . The compound's distinct structural features contribute to its biological activity, particularly its ability to interact with specific molecular targets.
The primary mechanism of action for this compound involves inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of key substrates necessary for cell cycle progression, leading to apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, including HeLa, HCT116, and A375. The compound shows selective inhibition of CDK2 with an IC50 value reported at approximately 0.36 µM .
Enzyme Inhibition
In addition to CDK2 inhibition, this compound has been shown to selectively inhibit Class I PI3-kinase enzymes. This property is significant as PI3-kinase signaling is often dysregulated in cancer and other diseases . The selectivity for specific isoforms allows for targeted therapeutic strategies with potentially reduced side effects.
Other Biological Activities
The compound's structure also suggests potential applications in other areas:
- Anti-inflammatory Activity : Some derivatives have shown promise in modulating inflammatory pathways.
- Neuroprotective Effects : Preliminary studies suggest possible protective effects against neurodegenerative conditions through modulation of signaling pathways .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for preparing 1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves multi-step strategies, starting with cyclocondensation of substituted pyrazole precursors. For example, one-pot multi-component reactions using cyclopropylamine derivatives and pyrimidine intermediates under acidic or basic conditions are common . Fluorobenzamide coupling (via BOP-mediated amination) and cyclization with cyclopropane-containing reagents (e.g., cyclopropylboronic acids) are also employed to introduce the cyclopropyl group . Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH yields the carboxylic acid moiety, with purity verified by HPLC (>95%) .
Q. How is the structural integrity of the cyclopropyl group confirmed in this compound?
The cyclopropyl substituent’s stability under reaction conditions is assessed via -NMR (e.g., characteristic proton resonances at δ 0.6–1.2 ppm for cyclopropyl CH) and -NMR (δ 6–12 ppm for cyclopropyl carbons) . High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., CHNO) and isotopic pattern. X-ray crystallography, where feasible, provides definitive confirmation of the cyclopropyl ring geometry .
Q. What analytical methods are recommended for characterizing this compound’s purity?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment. Complementary techniques include:
- ATR-FTIR : Confirms carboxylic acid C=O stretch (~1700 cm) and pyrazolo N-H bonds (~3200 cm) .
- LC-MS : Detects trace impurities (e.g., unhydrolyzed esters or dehalogenation byproducts) .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (deviation <0.4%) .
Advanced Research Questions
Q. How can solid-phase organic synthesis (SPOS) optimize the production of derivatives for SAR studies?
SPOS using acid-sensitive resins (e.g., AMEBA resin) enables high-throughput generation of carboxamide libraries. The carboxylic acid is coupled to resin-bound alkylamines via BOP reagent, followed by cyclopropyl group introduction through Suzuki-Miyaura cross-coupling . After cleavage (TFA/DCM), automated purification (flash chromatography) yields derivatives for structure-activity relationship (SAR) screening. This method minimizes side reactions and allows >90% yields for 20+ analogs in parallel .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Divergent activity in kinase inhibition assays (e.g., mTOR vs. EGFR selectivity) often arises from substituent positioning. Computational docking (AutoDock Vina) and molecular dynamics simulations identify steric clashes or hydrogen-bonding mismatches. For example, bulkier cyclopropyl substituents may hinder binding in shallow ATP pockets, while electron-withdrawing groups (e.g., -CF) enhance π-stacking in hydrophobic regions . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity discrepancies .
Q. How do reaction conditions influence cyclopropane ring stability during functionalization?
The cyclopropyl ring is sensitive to strong acids/bases and high temperatures. For Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), mild conditions (Pd(dba), Xantphos, 60°C) preserve ring integrity, whereas harsh conditions (TFA, 100°C) may induce ring-opening. Monitoring by -NMR after each step is critical—disappearance of cyclopropyl protons indicates decomposition . Alternative protecting groups (e.g., tert-butyl esters) can shield the carboxylic acid during functionalization .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization of the cyclopropyl group during scale-up is mitigated using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(OAc)-mediated cyclopropanation). Kinetic resolution via chiral HPLC (Chiralpak IA column) ensures >99% enantiomeric excess (ee) for biologically active enantiomers . Process optimization studies report a 15% yield drop at >10 g scale due to steric hindrance, addressed by slow reagent addition and solvent switching (THF to DMF) .
Q. Methodological Notes
- Synthetic Reproducibility : Batch-to-batch variability in cyclopropane-containing intermediates necessitates strict control of anhydrous conditions (argon atmosphere, molecular sieves) .
- Data Interpretation : Contradictory solubility data (e.g., DMSO vs. aqueous buffer) are resolved by standardizing assay buffers (PBS pH 7.4, 0.1% Tween-20) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
